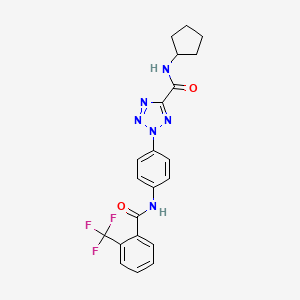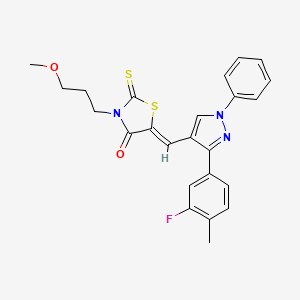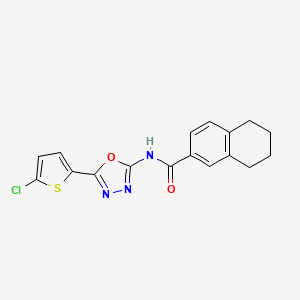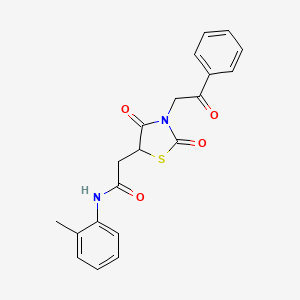
N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that likely shares structural similarities with the tetrazole and carboxamide derivatives described in the provided papers. These compounds are of interest due to their potential biological activities, such as anti-inflammatory and antiallergic effects, as well as their use in drug design and agrochemical research.
Synthesis Analysis
The synthesis of related compounds involves the formation of tetrazole and carboxamide functionalities. For instance, the synthesis of 3-carboxyisoxazole involved a cycloaddition reaction followed by hydrolysis . Similarly, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from corresponding carboxylic acids and substituted benzylamines . These methods suggest that the synthesis of this compound could also involve multi-step reactions including cycloaddition and amide bond formation.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a tetrazole ring, which is a common bioisostere for the carboxyl group, and a carboxamide moiety, which is often found in bioactive molecules. The presence of a trifluoromethyl group is indicative of increased lipophilicity and potential metabolic stability .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the tetrazole ring can participate in hydrogen bonding and may act as a weak acid . The carboxamide group is typically stable but can be involved in hydrolysis under certain conditions. The presence of a trifluoromethyl group can affect the electronic properties of the benzene ring to which it is attached, potentially influencing the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The tetrazole and carboxamide groups contribute to the compound's solubility and hydrogen bonding capacity. The trifluoromethyl group increases lipophilicity, which can affect the compound's absorption and distribution in biological systems. The overall shape and electronic distribution of the molecule can influence its interaction with biological targets and enzymes .
Aplicaciones Científicas De Investigación
Resistance-Modifying Agents in Cancer Therapy
The compound and its structural analogs have been explored as potent inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of DNA strand breaks. These inhibitors have shown promise as resistance-modifying agents in cancer chemotherapy, potentially enhancing the efficacy of existing treatments by inhibiting DNA repair mechanisms in cancer cells, thereby potentiating the cytotoxicity of chemotherapeutic agents and radiotherapy (White et al., 2000).
Novel Antitumor Agents
Research has also focused on developing novel antitumor agents by exploring the structure-activity relationships of similar compounds. These efforts aim to identify minimal DNA-intercalating agents with low DNA-binding constants to minimize cytotoxicity while retaining antileukemic effects in vivo. Such compounds represent a new class of antitumor agents that may act independently of topoisomerase II, suggesting alternative mechanisms of inducing cytotoxicity in cancer cells (Denny et al., 1990).
Synthesis and Biological Activity Studies
The synthesis and evaluation of N-acylated derivatives of cyclohexylaniline, derived from structures bearing resemblance to the compound , have been studied for their potential analgesic, anti-inflammatory, and antiallergic activities. Although some derivatives showed promising analgesic action, their anti-inflammatory and antiallergic activities were found to be minimal, indicating the importance of structural features in dictating biological activity (De Meglio et al., 1984).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-[[2-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O2/c22-21(23,24)17-8-4-3-7-16(17)19(31)25-14-9-11-15(12-10-14)30-28-18(27-29-30)20(32)26-13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVSCVWMJLLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)



![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)
amine](/img/structure/B2498625.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)
